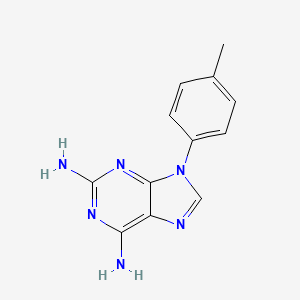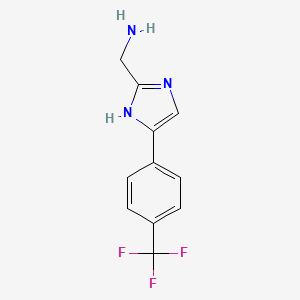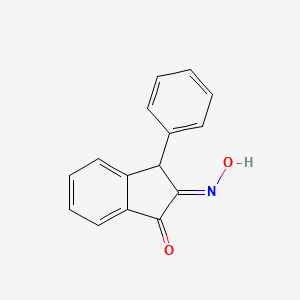
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of a pyrrole derivative with ethyl chloroformate and subsequent introduction of the trifluoroethyl group. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and bioavailability.
Industry: Used in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate: Unique due to its trifluoroethyl group.
Ethyl 1-amino-4-(2,2,2-difluoroethyl)-1H-pyrrole-2-carboxylate: Similar structure but with two fluorine atoms.
Ethyl 1-amino-4-(2,2,2-trifluoromethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoroethyl.
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties such as enhanced stability and lipophilicity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H11F3N2O2 |
|---|---|
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
ethyl 1-amino-4-(2,2,2-trifluoroethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-6(5-14(7)13)4-9(10,11)12/h3,5H,2,4,13H2,1H3 |
Clave InChI |
VIUZDOXXWCSUNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN1N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)







![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)
